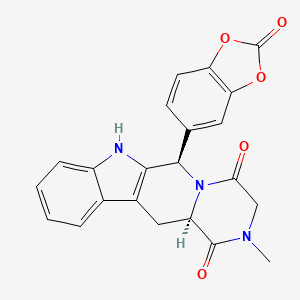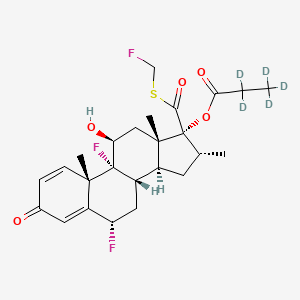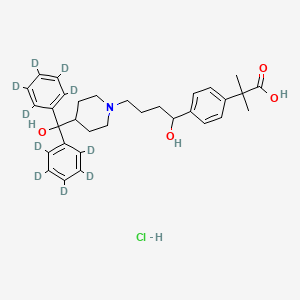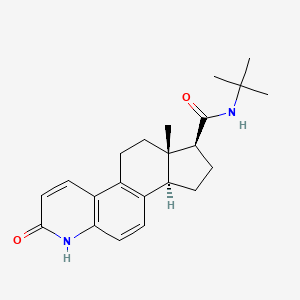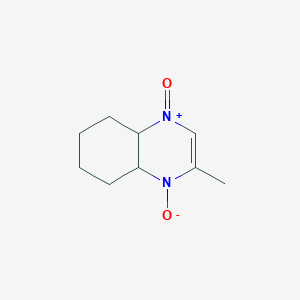
3-Methyl-4-oxido-4a,5,6,7,8,8a-hexahydroquinoxalin-1-ium 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-4-oxido-4a,5,6,7,8,8a-hexahydroquinoxalin-1-ium 1-oxide is a chemical compound with the molecular formula C9H14N2O2 and a molecular weight of 182.223 It is a derivative of quinoxaline, a bicyclic compound consisting of a benzene ring fused to a pyrazine ring
Preparation Methods
The synthesis of 3-Methyl-4-oxido-4a,5,6,7,8,8a-hexahydroquinoxalin-1-ium 1-oxide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-methylquinoxaline with hydrogen peroxide in the presence of a catalyst to introduce the dioxide functionality. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-Methyl-4-oxido-4a,5,6,7,8,8a-hexahydroquinoxalin-1-ium 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can convert the dioxide functionality to other forms, such as hydroxyl groups.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups. Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Methyl-4-oxido-4a,5,6,7,8,8a-hexahydroquinoxalin-1-ium 1-oxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-4-oxido-4a,5,6,7,8,8a-hexahydroquinoxalin-1-ium 1-oxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
3-Methyl-4-oxido-4a,5,6,7,8,8a-hexahydroquinoxalin-1-ium 1-oxide can be compared with other similar compounds, such as:
Quinoxaline: The parent compound, which lacks the dioxide functionality.
2-Methylquinoxaline: A derivative with a similar structure but without the hexahydro and dioxide groups.
4a,5,6,7,8,8a-Hexahydroquinoxaline: A compound with a similar bicyclic structure but without the methyl and dioxide groups. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
152860-42-9 |
|---|---|
Molecular Formula |
C9H14N2O2 |
Molecular Weight |
182.223 |
IUPAC Name |
3-methyl-4-oxido-4a,5,6,7,8,8a-hexahydroquinoxalin-1-ium 1-oxide |
InChI |
InChI=1S/C9H14N2O2/c1-7-6-10(12)8-4-2-3-5-9(8)11(7)13/h6,8-9H,2-5H2,1H3 |
InChI Key |
KEZWZBKPGNFETN-UHFFFAOYSA-N |
SMILES |
CC1=C[N+](=O)C2CCCCC2N1[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


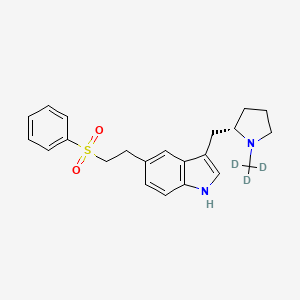

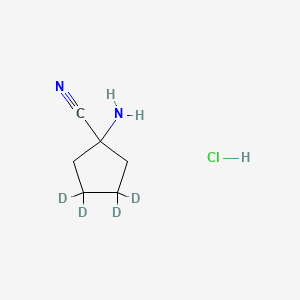
![3A,4-dihydro-1H-imidazo[4,5-b]pyridin-5(7aH)-one](/img/structure/B585766.png)
